Cas no 1602020-59-6 ((2,5-dibromophenyl)methylhydrazine)

(2,5-dibromophenyl)methylhydrazine Chemical and Physical Properties
Names and Identifiers
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- (2,5-dibromophenyl)methylhydrazine
- (2,5-dibromophenyl)methyl]hydrazine
- Hydrazine, [(2,5-dibromophenyl)methyl]-
- 1602020-59-6
- EN300-1910540
- [(2,5-dibromophenyl)methyl]hydrazine
-
- Inchi: 1S/C7H8Br2N2/c8-6-1-2-7(9)5(3-6)4-11-10/h1-3,11H,4,10H2
- InChI Key: HSNWIKRTSQRHFZ-UHFFFAOYSA-N
- SMILES: N(CC1=CC(Br)=CC=C1Br)N
Computed Properties
- Exact Mass: 279.90337g/mol
- Monoisotopic Mass: 277.90542g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 38Ų
Experimental Properties
- Density: 1.858±0.06 g/cm3(Predicted)
- Boiling Point: 382.9±32.0 °C(Predicted)
- pka: 6.72±0.10(Predicted)
(2,5-dibromophenyl)methylhydrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1910540-2.5g |
[(2,5-dibromophenyl)methyl]hydrazine |
1602020-59-6 | 2.5g |
$1230.0 | 2023-09-17 | ||
Enamine | EN300-1910540-10.0g |
[(2,5-dibromophenyl)methyl]hydrazine |
1602020-59-6 | 10g |
$3746.0 | 2023-06-02 | ||
Enamine | EN300-1910540-5.0g |
[(2,5-dibromophenyl)methyl]hydrazine |
1602020-59-6 | 5g |
$2525.0 | 2023-06-02 | ||
Enamine | EN300-1910540-1g |
[(2,5-dibromophenyl)methyl]hydrazine |
1602020-59-6 | 1g |
$628.0 | 2023-09-17 | ||
Enamine | EN300-1910540-0.05g |
[(2,5-dibromophenyl)methyl]hydrazine |
1602020-59-6 | 0.05g |
$528.0 | 2023-09-17 | ||
Enamine | EN300-1910540-0.5g |
[(2,5-dibromophenyl)methyl]hydrazine |
1602020-59-6 | 0.5g |
$603.0 | 2023-09-17 | ||
Enamine | EN300-1910540-0.1g |
[(2,5-dibromophenyl)methyl]hydrazine |
1602020-59-6 | 0.1g |
$553.0 | 2023-09-17 | ||
Enamine | EN300-1910540-0.25g |
[(2,5-dibromophenyl)methyl]hydrazine |
1602020-59-6 | 0.25g |
$579.0 | 2023-09-17 | ||
Enamine | EN300-1910540-1.0g |
[(2,5-dibromophenyl)methyl]hydrazine |
1602020-59-6 | 1g |
$871.0 | 2023-06-02 | ||
Enamine | EN300-1910540-10g |
[(2,5-dibromophenyl)methyl]hydrazine |
1602020-59-6 | 10g |
$2701.0 | 2023-09-17 |
(2,5-dibromophenyl)methylhydrazine Related Literature
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Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020
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Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
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4. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
Additional information on (2,5-dibromophenyl)methylhydrazine
Introduction to (2,5-dibromophenyl)methylhydrazine (CAS No. 1602020-59-6)
(2,5-dibromophenyl)methylhydrazine (CAS No. 1602020-59-6) is a specialized compound that has garnered significant attention in the fields of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has shown promise in various applications, particularly in the development of new drugs and materials. This introduction aims to provide a comprehensive overview of (2,5-dibromophenyl)methylhydrazine, including its chemical properties, synthesis methods, and potential applications in contemporary research.
The molecular formula of (2,5-dibromophenyl)methylhydrazine is C8H10Br2N2. The compound features a phenyl ring substituted with two bromine atoms at the 2 and 5 positions, and a methylhydrazine group attached to the phenyl ring. This specific arrangement of functional groups imparts unique chemical and physical properties to the molecule, making it a valuable reagent in organic synthesis and medicinal chemistry.
In terms of chemical properties, (2,5-dibromophenyl)methylhydrazine exhibits moderate stability under standard laboratory conditions. However, it is sensitive to strong acids and bases, which can lead to decomposition or rearrangement reactions. The compound is also known to form stable complexes with various metal ions, which can be exploited in coordination chemistry and catalysis. Recent studies have shown that the bromine substituents on the phenyl ring play a crucial role in modulating the reactivity and selectivity of the compound in different chemical reactions.
The synthesis of (2,5-dibromophenyl)methylhydrazine can be achieved through several methods. One common approach involves the reaction of 2,5-dibromobenzaldehyde with methylhydrazine in the presence of a suitable catalyst. This method typically yields high purity products with good yields. Another synthetic route involves the nucleophilic substitution of 2,5-dibromobenzyl chloride with hydrazine hydrate. Both methods have been extensively studied and optimized to improve yield and reduce by-products.
In the realm of pharmaceutical research, (2,5-dibromophenyl)methylhydrazine has shown potential as a lead compound for the development of new drugs. Its ability to form stable complexes with metal ions has led to its exploration as a ligand in metal-based drugs. Additionally, the brominated phenyl group can serve as a bioisostere for other functional groups, allowing for the design of novel molecules with improved pharmacological properties. Recent studies have demonstrated that derivatives of (2,5-dibromophenyl)methylhydrazine exhibit promising antitumor activity against various cancer cell lines.
Beyond its applications in drug discovery, (2,5-dibromophenyl)methylhydrazine has also found use in materials science. The compound can be incorporated into polymers to enhance their thermal stability and mechanical strength. Moreover, its unique electronic properties make it a suitable candidate for use in organic electronics and photovoltaic devices. Research in this area is ongoing, with scientists exploring ways to optimize the performance of materials containing (2,5-dibromophenyl)methylhydrazine.
In conclusion, (2,5-dibromophenyl)methylhydrazine (CAS No. 1602020-59-6) is a versatile compound with a wide range of applications in chemical and pharmaceutical research. Its unique molecular structure and chemical properties make it an attractive reagent for organic synthesis and drug development. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its utility in various scientific fields.
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